(2-METHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
Description
(2-METHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of a methoxyphenyl group and a trifluoromethylphenyl group attached to a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-26-17-8-3-2-7-16(17)18(25)24-11-9-23(10-12-24)15-6-4-5-14(13-15)19(20,21)22/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNUYBGBXAXVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-METHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a nucleophilic aromatic substitution reaction using trifluoromethylbenzene and a suitable leaving group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a similar nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Solvent selection and purification steps are also critical to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Trifluoromethyl alcohols and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(2-METHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-METHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperazine ring may interact with neurotransmitter receptors, modulating their activity. The methoxyphenyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
- (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone
- 3-(4-(Trifluoromethyl)phenyl)-1-piperazinylbenzo[d]isoxazole
Comparison: (2-METHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
